molecular formula C26H22N4O3 B2574519 (4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 946201-83-8

(4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

カタログ番号: B2574519
CAS番号: 946201-83-8
分子量: 438.487
InChIキー: ZIDANEKFDRNTAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound "(4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone" is a pyrazoline-based methanone derivative characterized by:

  • Two 4-methoxyphenyl groups: These substituents contribute electron-donating effects via the methoxy (-OCH₃) groups, enhancing solubility and influencing intermolecular interactions.
  • 4,5-Dihydro-1H-pyrazole core: A partially saturated five-membered ring that provides conformational rigidity and serves as a scaffold for functionalization.

特性

IUPAC Name

(4-methoxyphenyl)-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-32-20-8-3-17(4-9-20)23-16-25(19-7-12-22-24(15-19)28-14-13-27-22)30(29-23)26(31)18-5-10-21(33-2)11-6-18/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDANEKFDRNTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Introduction

The compound (4-methoxyphenyl)(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule that features a methoxyphenyl group, a quinoxaline moiety, and a pyrazole ring. These structural components are known to contribute to various biological activities, making this compound a subject of interest in medicinal chemistry for its potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C23H22N4O2C_{23}H_{22}N_{4}O_{2} with a molecular weight of 414.48 g/mol. The structure is characterized by:

  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Quinoxaline Moiety : Known for its role in various pharmacological activities, particularly as kinase inhibitors.
  • Pyrazole Ring : Associated with anti-inflammatory and anticancer properties.

Predicted Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : The presence of the pyrazole ring suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Anticancer Activity : Molecular docking studies have indicated that the compound can effectively bind to various cancer-related targets, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The structural features may also provide efficacy against certain microbial strains.

Interaction Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound towards various biological targets. Preliminary findings suggest strong interactions with:

  • Enzymes involved in inflammatory pathways
  • Receptors associated with cancer cell proliferation

These interactions highlight the compound's potential mechanisms of action and therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities. For instance:

Compound NameStructureBiological Activity
Compound APyrazole derivativeAnti-inflammatory, anticancer
Compound BQuinoxaline-basedKinase inhibition
Compound CMethoxy-substituted phenylAntimicrobial

This table illustrates that compounds sharing similar structural motifs often exhibit overlapping biological activities.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrazole derivatives, including those similar to our compound:

  • Anti-inflammatory Studies : A study demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
  • Anticancer Activity : Another study reported that specific pyrazole analogs showed promising results in inhibiting tumor growth in vitro and in vivo, with IC50 values comparable to established chemotherapeutics .
  • Molecular Docking Results : Research utilizing molecular docking techniques has revealed that certain derivatives bind effectively to targets involved in cancer progression, suggesting a mechanism for their anticancer effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared below with three pyrazoline methanones from the evidence, focusing on substituent variations and their implications:

Compound Name R1 (Position 3) R2 (Position 5) Key Structural Features
Target Compound 4-Methoxyphenyl Quinoxalin-6-yl Bicyclic quinoxaline enhances π-π stacking; dual methoxy groups improve solubility.
5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone 4-Methoxyphenyl Pyridin-3-yl Pyridine ring introduces a basic nitrogen but lacks quinoxaline’s aromatic bulk.
5-Phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone Phenyl Pyridin-4-yl Absence of methoxy groups reduces electron donation; smaller substituent at R1.
[5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone Phenyl 4-(Trifluoromethyl)phenyl CF₃ group introduces strong electron-withdrawing effects, altering electronic properties.
Key Observations:
  • Quinoxaline vs.
  • Methoxy vs. Phenyl/CF₃ : The 4-methoxyphenyl groups at R1 and R3 increase hydrophilicity compared to phenyl or CF₃-substituted derivatives, which may improve bioavailability .

Crystallographic and Electronic Properties

  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures of pyrazoline derivatives, ensuring accurate bond-length and angle measurements .
  • Electronic Effects: The quinoxaline moiety in the target compound is electron-deficient due to its two nitrogen atoms, contrasting with the electron-rich pyridinyl or methoxyphenyl groups in analogues. Computational tools like Multiwfn can analyze wavefunctions to predict charge distribution and reactivity .

Q & A

Q. What are the standard synthetic protocols for preparing pyrazoline derivatives like this compound?

The compound can be synthesized via condensation of chalcone analogs (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with hydrazine derivatives in ethanol under reflux conditions. Crystallization is typically achieved using ethanol or dimethylformamide (DMF) for single-crystal growth . Key steps include:

  • Cyclization of α,β-unsaturated ketones with hydrazine hydrate.
  • Purification via recrystallization (e.g., ethanol) to isolate the pyrazoline core.
  • Characterization via melting point analysis and spectroscopic methods (IR, NMR).

Q. How is the crystal structure of this compound resolved, and what structural features are critical?

X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 76.67° between 4-methoxyphenyl and quinoxaline moieties) and hydrogen-bonding networks (e.g., C–H···O interactions) that stabilize the crystal lattice. The 4,5-dihydro-1H-pyrazole ring adopts a puckered conformation, with bond lengths and angles consistent with related pyrazoline derivatives .

Q. What pharmacological activities are associated with pyrazoline derivatives, and how are they preliminarily assessed?

Pyrazolines exhibit antitumor, antimicrobial, and anti-inflammatory properties. Initial bioactivity screening involves:

  • In vitro assays : Testing against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., MIC determination).
  • Enzyme inhibition studies : Targeting cyclooxygenase (COX) or kinases via spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time.
  • Temperature control : Reflux at 80–100°C balances yield and decomposition risks .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

Discrepancies between calculated and observed NMR shifts may occur due to:

  • Conformational flexibility : Dynamic NMR can detect ring puckering or rotational barriers.
  • Crystal packing effects : X-ray data cross-validate bond lengths and angles, resolving ambiguities from solution-state spectroscopy .

Q. Which computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer and redox behavior.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .

Q. How do substituent modifications (e.g., quinoxaline vs. phenyl groups) impact bioactivity?

Structure-activity relationship (SAR) studies involve:

  • Quinoxaline substitution : Enhances π-π stacking with DNA or enzyme active sites, improving antitumor potency.
  • Methoxy group positioning : Para-substitution on phenyl rings increases metabolic stability compared to ortho/meta analogs .

Methodological Notes

  • Data Validation : Cross-reference XRD data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
  • Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

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